molecular formula C18H23N3O4 B2912594 2-(2-methoxyphenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide CAS No. 2034372-85-3

2-(2-methoxyphenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide

Cat. No.: B2912594
CAS No.: 2034372-85-3
M. Wt: 345.399
InChI Key: BHCMYCBTRLBSSS-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a methoxyphenoxy group, a tetrahydropyran moiety, and a pyrazole ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound under basic conditions to form the methoxyphenoxy intermediate.

    Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.

    Coupling of Intermediates: The methoxyphenoxy intermediate is then coupled with the pyrazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Tetrahydropyran Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl groups in the pyrazole ring can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxyphenoxy)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-3-yl)acetamide: Similar structure but with a different substitution pattern on the pyrazole ring.

    2-(2-methoxyphenoxy)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-5-yl)acetamide: Another isomer with a different substitution pattern on the pyrazole ring.

Uniqueness

The uniqueness of 2-(2-methoxyphenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide lies in its specific substitution pattern and the presence of the tetrahydropyran moiety, which may confer distinct biological activities and chemical reactivity compared to its isomers.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-23-16-7-2-3-8-17(16)25-13-18(22)20-14-10-19-21(11-14)12-15-6-4-5-9-24-15/h2-3,7-8,10-11,15H,4-6,9,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCMYCBTRLBSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CN(N=C2)CC3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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